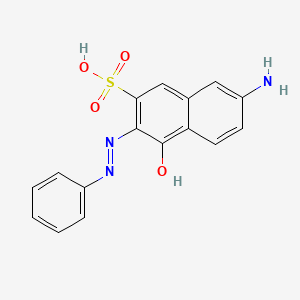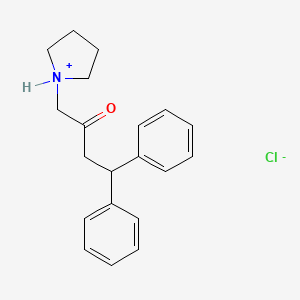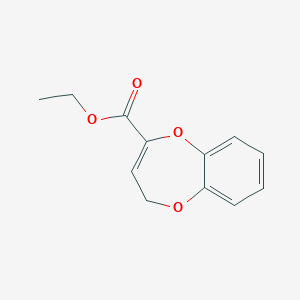
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is an organic compound with the molecular formula C16H13N3O4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, and sulfonic acid functional groups, along with an azo linkage. This compound is notable for its applications in dye chemistry, particularly in the synthesis of azo dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid typically involves the diazotization of aniline followed by coupling with 4-hydroxy-3-naphthalenesulfonic acid. The reaction conditions generally include:
Diazotization: Aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-naphthalenesulfonic acid in an alkaline medium (pH 8-9) to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient coupling and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4), resulting in the formation of corresponding amines.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important for textile and paper industries.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological tissues and cells.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of pigments and colorants for plastics, inks, and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dye chemistry, where the compound can bind to substrates and impart color. The molecular targets and pathways involved include interactions with nucleophilic sites on substrates, leading to the formation of stable azo bonds.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid: Similar structure but with additional sulfonic acid groups.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Lacks the azo linkage but shares the naphthalene core structure.
Uniqueness
7-Amino-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups and the presence of an azo linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in dye chemistry and related applications.
Propiedades
Número CAS |
83006-40-0 |
|---|---|
Fórmula molecular |
C16H13N3O4S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
7-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O4S/c17-11-6-7-13-10(8-11)9-14(24(21,22)23)15(16(13)20)19-18-12-4-2-1-3-5-12/h1-9,20H,17H2,(H,21,22,23) |
Clave InChI |
XLFWWVGLOLLVHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)








![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)


